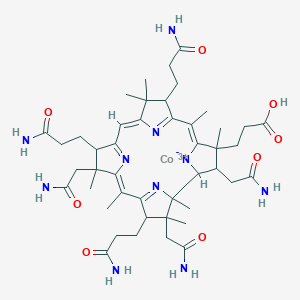
Chlorine, isotope of mass 36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorine is a chemical element with the symbol Cl and atomic number 17. It is a halogen and exists as a yellow-green gas at room temperature. Chlorine has two stable isotopes, chlorine-35 and chlorine-37, and one radioactive isotope, chlorine-36. In
Aplicaciones Científicas De Investigación
Chlorine-36 is widely used in scientific research as a tracer for groundwater dating, ocean circulation studies, and atmospheric research. It can also be used to study the transport and fate of contaminants in the environment, such as pesticides and radioactive waste.
Mecanismo De Acción
Chlorine-36 decays by beta emission, releasing a high-energy electron and transforming into the stable isotope of sulfur-36. The beta emission can cause ionization and damage to biological molecules, leading to cell death and tissue damage.
Biochemical and Physiological Effects:
Chlorine-36 is highly reactive and can form covalent bonds with organic molecules, such as DNA and proteins. This can cause mutations and disrupt cellular functions, leading to cancer and other diseases. Exposure to high levels of chlorine-36 can also cause acute toxicity, including respiratory and skin irritation, and damage to the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorine-36 is a useful tracer for environmental and geological studies due to its long half-life and high sensitivity. It can be detected at very low concentrations, making it ideal for tracing the movement of water and contaminants in the environment. However, its radioactivity can also pose a risk to researchers and the environment, and proper handling and disposal procedures must be followed.
Direcciones Futuras
The future of chlorine-36 research lies in its application to climate and environmental studies, such as tracing the history of ice sheets and glaciers, and tracking the movement of pollutants in the atmosphere and oceans. Further developments in analytical techniques, such as accelerator mass spectrometry, will also improve the accuracy and sensitivity of chlorine-36 measurements.
Conclusion:
Chlorine-36 is a valuable tool for scientific research, with applications in environmental and geological studies, as well as atmospheric and climate research. Its radioactivity and reactivity make it a powerful tracer, but also pose risks to researchers and the environment. Future research will continue to explore the potential of chlorine-36 as a tool for understanding the Earth's history and the impacts of human activities on the environment.
Métodos De Síntesis
Chlorine-36 is a radioactive isotope with a half-life of 301,000 years. It is produced naturally in the Earth's atmosphere by cosmic ray spallation of argon-36. Chlorine-36 can also be produced artificially by neutron activation of stable chlorine-35. This method is commonly used in nuclear reactors and accelerators.
Propiedades
Número CAS |
13981-43-6 |
|---|---|
Nombre del producto |
Chlorine, isotope of mass 36 |
Fórmula molecular |
ClH |
Peso molecular |
36.9763 g/mol |
Nombre IUPAC |
chlorane |
InChI |
InChI=1S/ClH/h1H/i1+1 |
Clave InChI |
VEXZGXHMUGYJMC-OUBTZVSYSA-N |
SMILES isomérico |
[36ClH] |
SMILES |
Cl |
SMILES canónico |
Cl |
Sinónimos |
36Cl radioisotope Chlorine-36 Cl-36 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]propanamide](/img/structure/B227403.png)


![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)